

Danirixin in COPD: A Comparative Analysis Against Placebo

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Compound of Interest

Compound Name: *Danirixin*

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An objective review of the clinical efficacy and mechanistic pathways of the CXCR2 antagonist **danirixin** in the treatment of Chronic Obstructive Pulmonary Disease (COPD), supported by data from key clinical trials.

Danirixin, a selective CXC chemokine receptor 2 (CXCR2) antagonist, has been investigated as a potential anti-inflammatory therapy for Chronic Obstructive Pulmonary Disease (COPD).[1] The rationale behind its development lies in the crucial role of the CXCR2 receptor in mediating the migration of neutrophils, a key inflammatory cell type implicated in the pathogenesis of COPD.[2][3] By blocking this receptor, **danirixin** aims to reduce neutrophil recruitment to the lungs, thereby mitigating inflammation and improving clinical outcomes.[4] This guide provides a comprehensive comparison of the efficacy of **danirixin** versus placebo in COPD patients, based on published clinical trial data.

Efficacy in Symptom and Health Status Improvement

Clinical studies have yielded mixed results regarding the efficacy of **danirixin** in improving respiratory symptoms and health status in COPD patients.

A 52-week, randomized, placebo-controlled study (NCT02130193) involving 93 participants demonstrated some positive trends with oral **danirixin** at a dose of 75 mg twice daily.[5] In this trial, patients receiving **danirixin** showed a decrease in the Evaluating Respiratory Symptoms in COPD (E-RS: COPD) total score, which was maintained throughout the study period. The

posterior mean total score over months 3–12 was 11.16 in the **danirixin** group compared to 12.67 in the placebo group. Furthermore, at week 52, COPD Assessment Test (CAT) scores improved by a mean of -2.1 points in the **danirixin** group, while the placebo group saw a deterioration of +0.7 points.

In contrast, a larger 26-week, randomized, double-blind, placebo-controlled phase IIb dose-ranging study (NCT03034967) involving 614 participants did not show a clear efficacy benefit. This study evaluated **danirixin** at doses of 5, 10, 25, 35, and 50 mg twice daily. The results showed no improvements in E-RS:COPD, CAT, or St. George's Respiratory Questionnaire-COPD (SGRQ-C) scores in participants treated with any dose of **danirixin** compared to placebo. A significant placebo effect was observed in this trial, which may have contributed to the lack of discernible drug efficacy.

Impact on COPD Exacerbations

The effect of **danirixin** on the frequency and duration of COPD exacerbations has also been a key area of investigation.

In the NCT02130193 study, there was no significant difference in the number of moderate or severe COPD exacerbations between the **danirixin** and placebo groups (21 participants in the **danirixin** group versus 23 in the placebo group experienced at least one). However, a notable difference was observed in the duration of exacerbations, with a median of 9 days in the **danirixin** group compared to 17 days in the placebo group.

Conversely, the larger dose-ranging study (NCT03034967) reported an increased incidence of exacerbations in the groups treated with **danirixin**. This finding, coupled with the lack of symptomatic improvement, suggests an unfavorable benefit-risk profile in the patient population studied.

Quantitative Data Summary

Table 1: Efficacy Outcomes from Clinical Trial NCT02130193

Outcome Measure	Danirixin (75 mg twice daily)	Placebo	Treatment Difference/Observation
E-RS: COPD Total Score (Posterior Mean, Months 3-12)	11.16	12.67	-1.52 (95% CrI -4.26 to +1.33)
Change in CAT Score at Week 52 (Mean)	-2.1 (95% CI -5.1 to +1.0)	+0.7 (95% CI -1.2 to +2.6)	Improvement with danirixin vs. deterioration with placebo
Participants with ≥1 Moderate/Severe Exacerbation	21 (47%)	23 (48%)	No significant difference
Median Exacerbation Duration (Days)	9 (range 4–50)	17 (range 4–65)	Shorter duration with danirixin

Table 2: Key Findings from Dose-Ranging Clinical Trial NCT03034967

Outcome Measure	Danirixin (5, 10, 25, 35, 50 mg twice daily)	Placebo	Observation
E-RS:COPD, CAT, SGRQ-C Scores	No improvement	No improvement	No significant difference compared to placebo
Incidence of Exacerbations	Increased	-	Unfavorable risk profile
Incidence of Pneumonia	Increased (at 50 mg dose)	-	Safety concern at higher dosage

Experimental Protocols

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

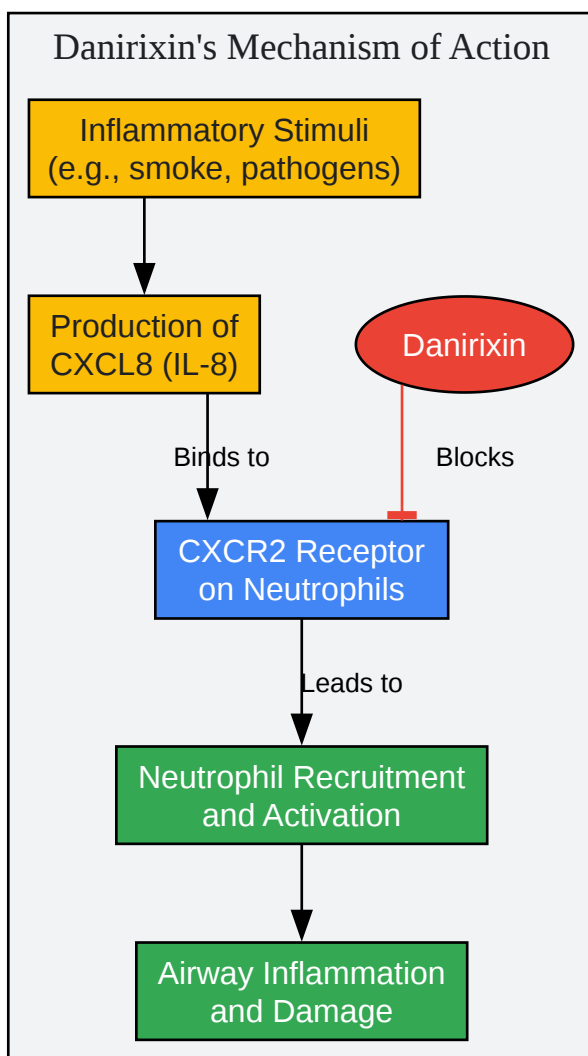
- Participant Population: 93 participants with COPD and chronic mucus hypersecretion who were symptomatic with a history of exacerbations.
- Intervention: Oral **danirixin** 75 mg twice daily or placebo for 52 weeks, in addition to standard-of-care COPD medications.
- Primary Endpoints: Safety and efficacy of **danirixin**.
- Key Efficacy Measures: E-RS: COPD total score, CAT score, and frequency and duration of COPD exacerbations.
- Study Design: A 26-week, randomized, double-blind, placebo-controlled, phase IIb dose-ranging study.
- Participant Population: 614 symptomatic patients with mild-to-moderate COPD at risk for exacerbations. Participants were aged 40 to 80 years with a post-bronchodilator FEV1/FVC ratio <0.7 and FEV1% predicted ≥40%.
- Intervention: **Danirixin** at doses of 5, 10, 25, 35, or 50 mg administered orally twice daily, or placebo, in addition to standard of care.
- Primary Endpoints: Dose response of **danirixin** on respiratory symptoms (E-RS:COPD scores) and safety.
- Secondary Endpoints: Incidence of moderate-severe exacerbations, health status (CAT), and health-related quality of life (SGRQ-C).

Mechanism of Action and Mechanistic Studies

Danirixin functions by blocking the CXCR2 receptor, which is activated by chemokines like CXCL8 (IL-8). This interaction is pivotal in the recruitment of neutrophils to sites of inflammation in the airways of COPD patients.

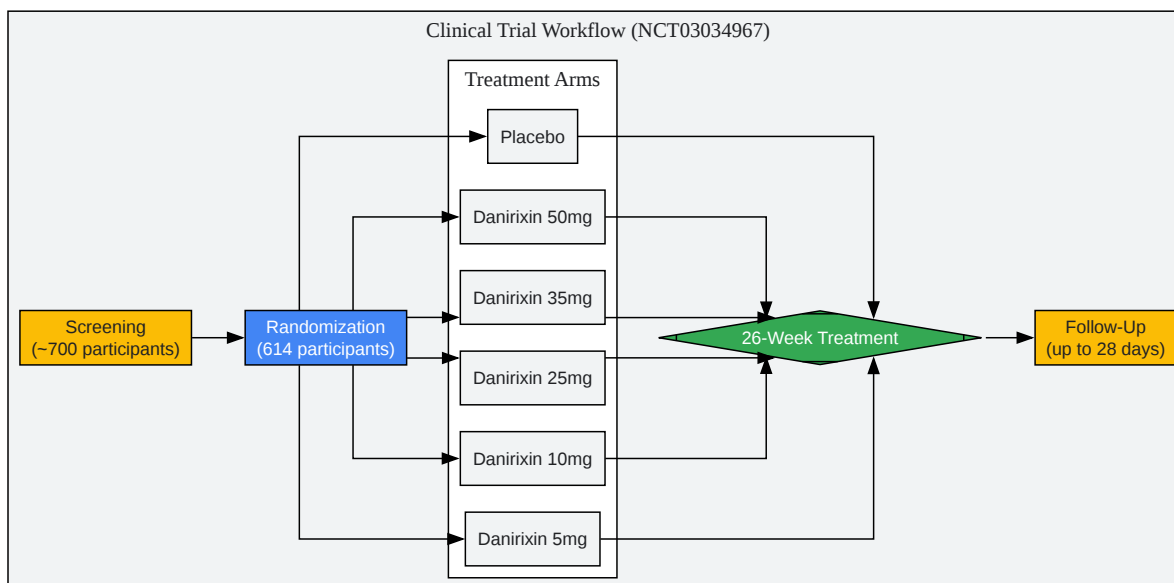
A mechanistic study (NCT03250689) was conducted to evaluate the effect of **danirixin** on the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins released by neutrophils that can contribute to tissue damage. In this 14-day study, participants received either **danirixin** 35 mg twice daily or a placebo. The results showed no

significant difference in the change from baseline in sputum NETs or sputum neutrophil count between the **danirixin** and placebo groups. This suggests that at the dose studied, **danirixin** did not significantly impact this particular downstream inflammatory process in the airways.



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Caption: **Danirixin's** antagonistic effect on the CXCR2 receptor.



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Caption: Workflow of the Phase IIb dose-ranging study.

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